molecular formula C17H18Si B14512341 Ethenyl(diphenyl)(prop-1-en-1-yl)silane CAS No. 63453-12-3

Ethenyl(diphenyl)(prop-1-en-1-yl)silane

Cat. No.: B14512341
CAS No.: 63453-12-3
M. Wt: 250.41 g/mol
InChI Key: WQZLJFSKGRZQPZ-UHFFFAOYSA-N
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Description

Ethenyl(diphenyl)(prop-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethenyl group, two phenyl groups, and a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethenyl(diphenyl)(prop-1-en-1-yl)silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of diphenylsilane with prop-1-en-1-yl derivatives under the influence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethenyl(diphenyl)(prop-1-en-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products: The major products of these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethenyl(diphenyl)(prop-1-en-1-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethenyl(diphenyl)(prop-1-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms plays a crucial role in its reactivity. The compound can participate in radical reactions, hydrosilylation, and other processes, leading to the formation of diverse products. The pathways involved often include the formation of intermediate silyl radicals or cations .

Comparison with Similar Compounds

    Diphenylsilane: Lacks the ethenyl and prop-1-en-1-yl groups, making it less versatile in certain reactions.

    Triphenylsilane: Contains three phenyl groups, offering different reactivity and applications.

    Vinyltrimethoxysilane: Features methoxy groups instead of phenyl groups, leading to distinct chemical behavior.

Uniqueness: Ethenyl(diphenyl)(prop-1-en-1-yl)silane stands out due to its combination of ethenyl, phenyl, and prop-1-en-1-yl groups, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring specific chemical modifications and properties .

Properties

CAS No.

63453-12-3

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

ethenyl-diphenyl-prop-1-enylsilane

InChI

InChI=1S/C17H18Si/c1-3-15-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h3-15H,2H2,1H3

InChI Key

WQZLJFSKGRZQPZ-UHFFFAOYSA-N

Canonical SMILES

CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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